
1,4,7,10-Tetraazacyclotridecane
Overview
Description
1,4,7,10-Tetraazacyclotridecane is an organic molecule with the chemical formula C9H22N4. It is a colorless, odorless liquid with low volatility and medium viscosity . This compound is a tertiary amine, highly alkaline, and can react with acids to form salts . It is relatively stable at room temperature and has good solubility, making it compatible with many organic and inorganic substances .
Mechanism of Action
Target of Action
The primary targets of 1,4,7,10-Tetraazacyclotridecane are various metal ions. The compound is widely used to label peptides with these metal ions for biomedical applications .
Mode of Action
This compound interacts with its targets by chelating metal ions. It forms a stable complex with the metal ions, which can then be attached to peptides. This is achieved through the use of bifunctional derivatives of this compound .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the peptides it labels. The labeled peptides can be used in various applications, including as targeted MRI contrast agents and diagnostic and therapeutic radiopharmaceuticals .
Pharmacokinetics
The ADME properties of this compound are largely dependent on the properties of the peptides it is attached to and the metal ions it chelates. It is known that this compound is soluble in water , which can impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are seen in the enhanced imaging capabilities and therapeutic potential of the peptides it labels. For example, when used to label a bombesin-based radioantagonist, this compound was found to improve tumor uptake and tumor-to-normal tissue ratios compared to a bombesin-based radioagonist .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is hygroscopic , meaning it absorbs moisture from the air. This can affect its stability and efficacy. Additionally, the specific environment within the body can impact the compound’s action, such as the presence of certain enzymes or pH levels.
Preparation Methods
The preparation of 1,4,7,10-Tetraazacyclotridecane is relatively straightforward. A common method involves reacting propylene diamine with tricyanamide under alkaline conditions . The process typically involves the following steps:
Chemical Reactions Analysis
1,4,7,10-Tetraazacyclotridecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: As a tertiary amine, it can participate in substitution reactions, particularly with acids to form salts.
Common reagents used in these reactions include acids for salt formation and various oxidizing or reducing agents depending on the desired reaction. The major products formed from these reactions are typically salts or modified amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Chelation Therapy:
Cyclen and its derivatives are extensively used as chelators for metal ions in medicinal applications. These chelators can bind to toxic metals in the body, facilitating their excretion. For instance, cyclen-based compounds have been utilized for the chelation of heavy metals like lead and mercury, providing therapeutic benefits in cases of poisoning.
MRI Contrast Agents:
One of the most prominent applications of 1,4,7,10-tetraazacyclotridecane is in the formulation of magnetic resonance imaging (MRI) contrast agents. Cyclen derivatives can be functionalized to improve their solubility and biocompatibility while enhancing their ability to provide contrast in MRI scans. For example, tris-alkylated cyclen derivatives have been synthesized to create efficient gadolinium-based contrast agents that exhibit improved imaging capabilities and reduced toxicity compared to traditional agents .
Diagnostic Imaging
Nuclear Magnetic Resonance (NMR) Imaging:
Cyclen is also used as a component in NMR diagnostic media. Its ability to enhance signal intensity makes it suitable for applications in nuclear magnetic resonance spectroscopy. The compounds derived from cyclen can serve as susceptibility reagents, improving the quality of images obtained from NMR techniques .
Radiodiagnostic Media:
The versatility of cyclen extends to its use in radiodiagnostic applications. Cyclen complexes are employed as radiotracers in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These complexes can be labeled with various isotopes, allowing for targeted imaging of specific tissues or tumors within the body .
Therapeutic Applications
Targeted Radiotherapy:
Cyclen-based compounds are being explored for their potential in targeted radiotherapy. By conjugating cyclen derivatives with radioisotopes, researchers aim to develop agents that can specifically target and destroy cancer cells while minimizing damage to surrounding healthy tissue. This approach leverages the chelation properties of cyclen to deliver therapeutic isotopes directly to tumors .
Drug Delivery Systems:
The structural properties of cyclen make it an attractive candidate for drug delivery systems. Its ability to form stable complexes with various drugs allows for controlled release and targeted delivery, enhancing the efficacy of treatments while reducing side effects. This application is particularly relevant in cancer therapy, where precise targeting of drug delivery can significantly improve treatment outcomes .
Case Study: MRI Contrast Agent Development
A study highlighted the synthesis of a novel MRI contrast agent based on tris-alkylated 1,4,7,10-tetraazacyclododecane (a derivative of cyclen). The agent demonstrated superior imaging properties compared to existing contrast agents due to its high stability and low toxicity profile. The research indicated that doses ranging from 0.25-1 mmol/kg provided optimal results without adverse reactions .
Case Study: Targeted Radiotherapy Using Cyclen Derivatives
Research into cyclen-based radiotherapeutics has shown promising results in preclinical models. In one study, cyclen was functionalized with a beta-emitting isotope and administered to tumor-bearing mice. The results indicated a significant reduction in tumor size with minimal side effects on healthy tissues, suggesting that cyclen derivatives could be effective agents for targeted cancer therapy .
Comparison with Similar Compounds
1,4,7,10-Tetraazacyclotridecane can be compared with other similar compounds such as:
1,4,7,10-Tetraazacyclododecane: Another tetraazamacrocycle with similar coordination properties but different ring size and chemical behavior.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: A derivative used in medical diagnostics and imaging.
The uniqueness of this compound lies in its specific ring size and the resulting chemical properties, which make it suitable for particular applications in coordination chemistry and materials science .
Biological Activity
1,4,7,10-Tetraazacyclotridecane (also known as TRITA) is a macrocyclic compound that has garnered significant attention in the fields of medicinal chemistry and radiopharmaceutical development. Its unique structure allows it to effectively chelate various metal ions, which is crucial for applications in targeted therapy and imaging. This article explores the biological activity of TRITA, including its chelation properties, potential therapeutic applications, and relevant case studies.
Chelation Properties
TRITA functions as a chelator for metal ions, which is vital for its application in radiopharmaceuticals. The stability and kinetics of metal ion complexes formed with TRITA have been extensively studied. For instance, the chelation of lead(II) ions with TRITA has shown promising stability constants, indicating its potential use in targeted radiotherapy.
Stability Constants
The stability constants for various metal complexes with TRITA are critical for understanding their biological behavior. A recent study reported the following stability constants:
Metal Ion | Stability Constant (log β) |
---|---|
Pb²⁺ | 25.3 ± 0.1 |
Ga³⁺ | 31.5 |
Cu²⁺ | 27.6 |
These values highlight TRITA's ability to form stable complexes with different metal ions, making it suitable for various applications in medicine and diagnostics .
Therapeutic Applications
TRITA has been investigated for its potential in cancer treatment and imaging due to its ability to bind to radionuclides like Gallium-68 and Lead-212. These radionuclides are utilized in targeted therapies and imaging techniques.
Case Studies
- Gallium-68 Labeling : A study focused on the labeling of proteins with Gallium-68 using TRITA as a bifunctional chelator. The results demonstrated high labeling yields (>95%) at room temperature without requiring harsh conditions. This method allows for effective imaging of prostate-specific membrane antigen (PSMA) in prostate cancer cells .
- Lead-212 Radiotherapy : Research involving TRITA's complexes with Lead-212 has shown that these compounds can be effectively targeted to tumor sites, enhancing the therapeutic index while minimizing damage to surrounding healthy tissues. The stability of the Pb-TRITA complex under physiological conditions was confirmed through various kinetic assays .
Toxicity and Safety
The biological safety of TRITA complexes has been evaluated in several studies. The general consensus indicates that while some metal complexes exhibit toxicity at high concentrations, TRITA's ability to selectively target tumor cells while sparing normal cells is a significant advantage. Ongoing research aims to further elucidate the safety profile of TRITA-based compounds in clinical settings.
Properties
IUPAC Name |
1,4,7,10-tetrazacyclotridecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N4/c1-2-10-4-6-12-8-9-13-7-5-11-3-1/h10-13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADZJJOUGVGJHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467124 | |
Record name | 1,4,7,10-TETRAAZACYCLOTRIDECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
295-14-7 | |
Record name | 1,4,7,10-TETRAAZACYCLOTRIDECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4,7,10-tetraazacyclotridecane?
A1: The molecular formula of this compound is C11H24N4, and its molecular weight is 200.32 g/mol.
Q2: What spectroscopic techniques are typically used to characterize this compound and its complexes?
A2: Researchers employ a variety of techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the ligand and its complexes in solution. [, ]
- Infrared (IR) Spectroscopy: Identifies functional groups and characterizes metal-ligand bonding. [, ]
- UV-Vis Spectroscopy: Provides insights into the electronic structure and geometry of metal complexes. [, , , ]
- Electron Spin Resonance (ESR) Spectroscopy: Investigates the electronic structure of paramagnetic metal complexes, particularly copper(II) complexes. [, , ]
- X-ray Crystallography: Determines the solid-state structures of the ligand and its metal complexes. [, , , , , ]
Q3: How do substituents on the this compound ring influence its complexation rate with metal ions?
A3: Both the number and position of substituents significantly impact the complexation rate. For instance, increasing the number of methyl groups generally decreases the rate of complexation with copper(II) and nickel(II) ions. [] Additionally, methyl substitution in a position alpha to the coordinating nitrogen atoms hinders the formation of the thermodynamically stable product, enabling the observation of reaction intermediates. []
Q4: How does the ring size of tetraazamacrocycles affect the properties of their nickel(II) complexes?
A4: The ring size influences the redox potentials and reactivity of the nickel(II) complexes. For instance, the nickel(I) complex with this compound (13-membered ring) exhibits a more negative redox potential and shorter half-life compared to complexes with larger ring sizes (14- and 15-membered). [] This highlights the impact of ring size on the stability and reactivity of metal complexes.
Q5: What is the macrocyclic effect, and how does it relate to this compound?
A5: The macrocyclic effect refers to the enhanced stability and kinetic inertness of metal complexes formed with macrocyclic ligands compared to those formed with analogous open-chain ligands. [] Studies have shown that this compound exhibits intermediate thermodynamic and kinetic properties compared to the more rigid 1,4,7,10-tetraazacyclododecane and less constrained tetramine ligands. []
Q6: Can you describe the coordination geometry of copper(II) complexes with this compound derivatives?
A6: The coordination geometry depends on the specific substituents on the macrocyclic ligand. While some copper(II) complexes exhibit square planar geometries, others adopt pentacoordinate structures, especially with bulky substituents. [] The presence of pendant arms with additional donor atoms can further influence the coordination geometry, leading to distorted square pyramidal or octahedral configurations. [, ]
Q7: How is this compound employed in the development of radiopharmaceuticals?
A7: Researchers are exploring derivatives of this compound as bifunctional chelators for radiometals like 68Ga, 90Y, and 111Ag. [, , , ] These chelators are designed to stably bind the radiometal while simultaneously allowing for conjugation to targeting moieties, such as antibodies or peptides. This approach holds promise for the development of targeted radiopharmaceuticals for diagnostic imaging (PET) and therapeutic applications. [, , , ]
Q8: What challenges are associated with using this compound derivatives as chelators for radiometals, and how are researchers addressing them?
A8: One challenge is ensuring the kinetic inertness and stability of the radiometal complexes in vivo. Premature release of the radiometal can lead to undesirable accumulation in non-target tissues and compromise both the accuracy of diagnostic imaging and the efficacy of therapeutic interventions. [] Researchers are investigating various strategies to enhance complex stability, including:
- Modifying the macrocyclic backbone: Introducing rigidifying elements or altering ring size can affect the kinetic and thermodynamic properties of the complexes. [, ]
- Incorporating different donor atoms: Replacing or supplementing nitrogen atoms with other donor atoms, such as sulfur, can influence the metal binding affinity and complex stability. []
- Optimizing chelator conjugation strategies: Careful selection of the linker and conjugation chemistry is crucial to minimize the impact on complex stability and in vivo behavior. []
Q9: Beyond radiopharmaceuticals, what other applications are being explored for this compound derivatives?
A9: The unique properties of this compound and its derivatives make them attractive for diverse applications, including:
- Catalysis: Metal complexes of these macrocycles have shown catalytic activity in various reactions, including water reduction for hydrogen production. [] Further research focuses on designing complexes with enhanced catalytic efficiency and selectivity. [, ]
- Antibacterial materials: Researchers have explored the use of copper(II) complexes of functionalized this compound derivatives as adhesive layers for grafting silver nanoparticles onto surfaces, leading to materials with potential antibacterial properties. []
- Antioxidant activity: Some this compound derivatives, particularly those with phenolic substituents, exhibit antioxidant capacity. [] This opens avenues for exploring their potential as therapeutic agents for diseases involving oxidative stress.
Q10: How is computational chemistry contributing to the understanding and development of this compound-based systems?
A10: Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), play a crucial role in:
- Predicting the stability and structure of metal complexes: These methods allow researchers to assess the impact of different substituents and macrocyclic modifications on complex geometry, metal binding affinity, and kinetic inertness. [, , ]
- Investigating reaction mechanisms: Computational studies can provide insights into the mechanisms of complex formation, dissociation, and catalytic reactions. []
- Developing quantitative structure-activity relationship (QSAR) models: QSAR models can help establish correlations between the structural features of this compound derivatives and their biological activity, facilitating the design of new compounds with improved properties. [, ]
Q11: What are the key areas for future research and development in the field of this compound chemistry?
A11: Future research is likely to focus on:
- Expanding the library of functionalized derivatives: Synthesizing new derivatives with tailored properties, such as improved water solubility, biocompatibility, and targeting affinity, is crucial for advancing their applications. [, , ]
- Optimizing metal complex stability and kinetic inertness: Addressing the challenges of in vivo stability, particularly for radiopharmaceutical applications, remains paramount. [, , ]
- Exploring new applications: The unique properties of this compound derivatives make them promising candidates for various applications beyond those currently explored, warranting further investigation. [, , ]
- Leveraging computational approaches: Continued integration of computational methods will be essential for accelerating the design and development of novel derivatives and metal complexes with enhanced properties and performance. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.